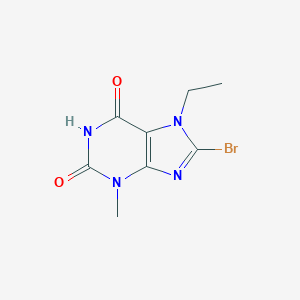

8-Bromo-7-ethyl-3-methylpurine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Bromo-7-ethyl-3-methylpurine-2,6-dione is a substituted derivative of xanthine, a purine base found in various biological systems.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione typically involves the bromination of 7-ethyl-3-methylxanthine. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The process requires careful monitoring of temperature and pH to ensure the selective bromination at the 8-position of the purine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

Reduction: The compound can be reduced at the bromine position to yield 7-ethyl-3-methylpurine-2,6-dione.

Substitution: The bromine atom at the 8-position can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or ethanol.

Major Products:

- Oxidation products include carboxylic acid derivatives.

- Reduction products include de-brominated purine derivatives.

- Substitution products vary depending on the nucleophile used, resulting in a diverse array of functionalized purines .

Aplicaciones Científicas De Investigación

Chemistry

The compound serves as a precursor for synthesizing various purine derivatives, which are essential for studying nucleic acid chemistry and enzymatic processes. Its unique structure allows researchers to explore modifications that can influence biological activity.

Biology

In biological studies, 8-Bromo-7-ethyl-3-methylpurine-2,6-dione is used to investigate purine metabolism and its involvement in cellular signaling pathways. It acts as an adenosine receptor antagonist, modulating neurotransmission and other physiological processes.

Medicine

Due to its structural similarity to biologically active purines, the compound is being studied for potential therapeutic applications:

- Bronchodilator : Investigated for use in treating respiratory conditions.

- Neurological Disorders : Explored for its effects on neurotransmission pathways.

Industrial Applications

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various drugs and agrochemicals. Its ability to undergo diverse chemical reactions makes it a versatile compound for developing new therapeutic agents.

Case Study: Adenosine Receptor Modulation

Research has demonstrated that this compound effectively inhibits adenosine binding to receptors, leading to altered cellular signaling pathways. This modulation has implications for treating conditions like asthma and other respiratory disorders where adenosine plays a critical role.

Case Study: Purine Derivative Synthesis

A study focused on synthesizing new purine derivatives from this compound showed promising results in developing compounds with enhanced biological activity against specific targets in cancer therapy.

Mecanismo De Acción

The mechanism of action of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione involves its interaction with adenosine receptors. By acting as an adenosine receptor antagonist, it can modulate various physiological processes, including neurotransmission and bronchial dilation. The compound’s effects are mediated through the inhibition of adenosine binding, leading to altered cellular signaling pathways .

Comparación Con Compuestos Similares

Caffeine (1,3,7-Trimethylxanthine): A well-known stimulant that also acts as an adenosine receptor antagonist.

Theophylline (1,3-Dimethylxanthine): Used as a bronchodilator in the treatment of respiratory diseases.

Theobromine (3,7-Dimethylxanthine): Found in cocoa and chocolate, with mild stimulant and diuretic effects.

Uniqueness: 8-Bromo-7-ethyl-3-methylpurine-2,6-dione is unique due to the presence of the bromine atom at the 8-position and the ethyl group at the 7-position. These structural modifications confer distinct chemical properties and biological activities compared to other xanthine derivatives .

Actividad Biológica

8-Bromo-7-ethyl-3-methylpurine-2,6-dione is a purine derivative with significant biological activity, particularly in medicinal chemistry and biochemistry. This compound has garnered attention for its potential therapeutic applications, especially in anti-inflammatory and enzyme inhibition contexts.

Chemical Structure and Properties

The molecular formula of this compound is C10H9BrN4O2, with a molecular weight of approximately 297.11 g/mol. The presence of a bromine atom at the 8-position and ethyl and methyl groups at specific positions on the purine ring contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Notably, it has been shown to:

- Inhibit Enzymes : This compound may inhibit specific kinases or phosphatases involved in signaling pathways, thereby modulating cellular responses to stimuli.

- Reduce Inflammatory Mediators : It has potential anti-inflammatory effects by inhibiting the synthesis of leukotrienes and interleukins, which are crucial mediators in inflammatory responses.

Anti-inflammatory Properties

Research indicates that this compound demonstrates significant anti-inflammatory activity. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Enzyme Inhibition Studies

Studies have highlighted its potential role as an enzyme inhibitor. For example:

| Enzyme | Effect | Reference |

|---|---|---|

| Cyclooxygenase (COX) | Inhibits COX activity, reducing prostaglandin synthesis | |

| Protein Kinase A | Modulates activity, affecting cell signaling pathways |

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anti-inflammatory Activity : A study demonstrated that treatment with this compound significantly reduced inflammation markers in animal models of arthritis.

- Cellular Mechanisms : Research indicated that the compound affects cellular proliferation and apoptosis through its interaction with specific signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other purine derivatives:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 1-Methyl-1H-purine-2,6(3H,7H)-dione | 0.81 | Methylated purine derivative |

| 2-Amino-7-methyl-1H-purin-6(7H)-one | 0.67 | Contains amino group; involved in nucleotide metabolism |

| tert-butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine | 0.52 | Imidazole derivative with potential pharmacological activities |

These comparisons illustrate how halogenation and functional groups influence biological activity among purine derivatives.

Propiedades

IUPAC Name |

8-bromo-7-ethyl-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN4O2/c1-3-13-4-5(10-7(13)9)12(2)8(15)11-6(4)14/h3H2,1-2H3,(H,11,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCQOQUKCFKWMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1Br)N(C(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.